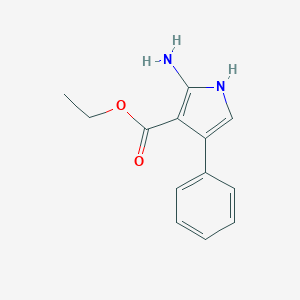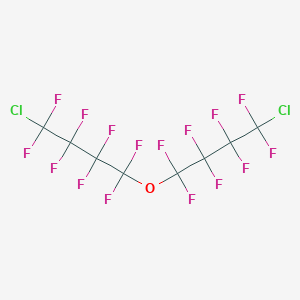
Bis(4-chlorooctafluorobutyl)ether
Übersicht
Beschreibung
Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Bis(4-chlorooctafluorobutyl)ether consists of two 4-chlorooctafluorobutyl groups connected by an ether linkage . The exact structure can be represented by the InChI code: 1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 .Physical And Chemical Properties Analysis
Bis(4-chlorooctafluorobutyl)ether has a density of 1.756g/cm3, a boiling point of 169.5ºC at 760 mmHg, and a flash point of 56.3ºC . Its exact mass is 485.90700, and it has a LogP value of 6.39300 .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
- The study by Henderson & Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers, which exhibit two monotropic mesophases: a normal nematic phase and a lower temperature phase assigned as a twist-bend nematic phase. This research highlights the complex behavior of liquid crystal dimers, which might be relevant to understanding the applications of other complex ethers in liquid crystal technologies (Henderson & Imrie, 2011).
Environmental Impact of Flame Retardants
- Zuiderveen, Slootweg, & de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, highlighting the need for research on their occurrence, environmental fate, and toxicity. This parallels the importance of studying compounds like Bis(4-chlorooctafluorobutyl)ether for their environmental persistence and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Reactive Pollutants
- The comprehensive review by Wang et al. (2021) on the analytical method, occurrence, transformation, and toxicity of Bisphenol A diglycidyl ether (BADGE)-based epoxy resin, emphasizes the environmental and health impacts of reactive pollutants. The study suggests that similar compounds could also have significant environmental and health implications, necessitating thorough research (Wang et al., 2021).
Anesthesia Monitoring
- Drummond (2000) discusses the application of the bispectral index in monitoring the depth of anesthesia, which involves understanding the effects of various anesthetic agents on brain activity. Research into chemical compounds affecting neurological functions or monitoring could benefit from similar approaches (Drummond, 2000).
Endocrine Disruptors
- Studies on Bisphenol A (BPA) and its analogues, such as those by Huang et al. (2012), highlight concerns over endocrine-disrupting chemicals. Given the structural specificity of chemicals like Bis(4-chlorooctafluorobutyl)ether, understanding their potential as endocrine disruptors is crucial (Huang et al., 2012).
Wirkmechanismus
Safety and Hazards
Bis(4-chlorooctafluorobutyl)ether is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray . In case of exposure, immediate medical help should be sought .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAVLUGHTWKNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl2F16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372246 | |
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorooctafluorobutyl)ether | |
CAS RN |
149697-40-5 | |
| Record name | Bis(4-chlorooctafluorobutyl)ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 149697-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




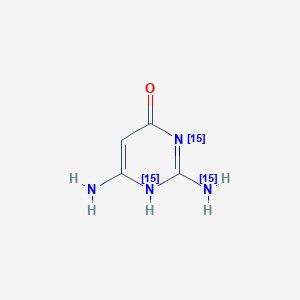
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
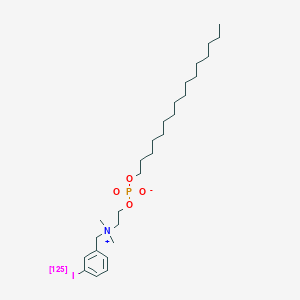


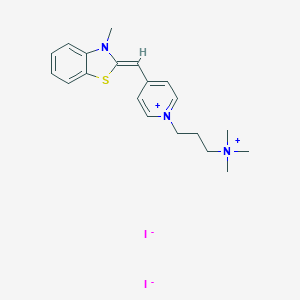
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)

![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
